molecular formula C19H29NO3 B13808879 Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester CAS No. 69352-92-7

Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester

Cat. No.: B13808879
CAS No.: 69352-92-7
M. Wt: 319.4 g/mol
InChI Key: VNWWXRWDWOUZHU-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester is a chemical compound with the molecular formula C18H27NO3. It is known for its unique structure, which includes a cyclopentane ring, a methoxyphenyl group, and a diethylaminoethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester typically involves the esterification of cyclopentanecarboxylic acid with 1-(m-methoxyphenyl)-2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethyl ester moiety can interact with enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the diethylaminoethyl ester moiety makes it particularly interesting for research in various fields .

Properties

CAS No.

69352-92-7

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-(3-methoxyphenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C19H29NO3/c1-4-20(5-2)13-14-23-18(21)19(11-6-7-12-19)16-9-8-10-17(15-16)22-3/h8-10,15H,4-7,11-14H2,1-3H3

InChI Key

VNWWXRWDWOUZHU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=CC=C2)OC

Origin of Product

United States

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